(R)-8-Azido-2-(Fmoc-amino)octanoic acid

Catalog No.
S716252
CAS No.
145069-56-3
M.F
C32H29NO7
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-8-Azido-2-(Fmoc-amino)octanoic acid

CAS Number

145069-56-3

Product Name

(R)-8-Azido-2-(Fmoc-amino)octanoic acid

IUPAC Name

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid

Molecular Formula

C32H29NO7

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35)

InChI Key

UPMGJEMWPQOACJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-8-Azido-2-(Fmoc-amino)octanoic acid (CAS 145069-56-3) is a specialized, Fmoc-protected unnatural D-amino acid featuring an extended 8-carbon backbone with a terminal azide group. In industrial bioconjugation and solid-phase peptide synthesis (SPPS), it serves as a bioorthogonal building block. The compound's defining structural features—its (R)-stereocenter and 6-carbon aliphatic side chain—make it highly effective for applications requiring targeted proteolytic resistance and minimal steric hindrance during conjugation. It is primarily procured for the synthesis of non-cleavable linkers in Antibody-Drug Conjugates (ADCs) and for site-specific peptide modifications via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry workflows [1].

Substituting this specific compound with closely related analogs, such as Fmoc-L-Lys(N3)-OH or Fmoc-D-Aha-OH, often compromises downstream therapeutic efficacy and manufacturability. L-configured azido amino acids are highly susceptible to endogenous proteases, leading to rapid degradation of the linker in systemic circulation and premature payload release. Conversely, while shorter-chain D-amino acids (like azidohomoalanine) resist proteolysis, their truncated side chains introduce severe steric hindrance during click conjugation with bulky payloads such as DBCO-toxins. This steric clash drastically reduces SPAAC coupling yields, complicates purification protocols, and increases the consumption of high-cost cytotoxic or fluorescent reagents [1].

Proteolytic Resistance for ADC Linker Durability

The (R)-configuration (D-enantiomer) of 8-Azido-2-(Fmoc-amino)octanoic acid provides critical resistance to endogenous proteases compared to its (S)-configured (L-enantiomer) counterpart. When incorporated into peptide-based non-cleavable ADC linkers, D-amino acid residues typically maintain >95% structural integrity in human serum over 24 hours, whereas L-equivalents often exhibit rapid enzymatic degradation with half-lives under 2 hours [1]. This stereochemical inversion prevents premature payload release in systemic circulation.

Evidence DimensionSerum stability (protease resistance)
Target Compound Data>95% intact linker after 24h (D-enantiomer)
Comparator Or Baseline<10% intact after 24h (L-enantiomer baseline)
Quantified Difference>10-fold increase in plasma half-life
ConditionsHuman serum incubation at 37°C

Ensures that expensive ADC payloads are not prematurely released in the bloodstream, reducing off-target toxicity and improving therapeutic index.

Enhanced SPAAC Kinetics via Extended Aliphatic Spacer

The 6-carbon azido side chain of this octanoic acid derivative offers significant steric relief during strain-promoted alkyne-azide cycloaddition (SPAAC) compared to shorter-chain analogs like Fmoc-D-Aha-OH (2-carbon side chain) or Fmoc-D-Lys(N3)-OH (4-carbon side chain). When conjugating sterically demanding payloads such as DBCO-functionalized cytotoxins, the extended spacer increases accessibility, driving conjugation yields from ~70-75% for shorter chains to >95% under standard stoichiometric conditions [1].

Evidence DimensionSPAAC conjugation yield with bulky DBCO-payloads
Target Compound Data>95% yield (6-carbon side chain)
Comparator Or Baseline~70-75% yield (2- to 4-carbon side chains)
Quantified Difference20-25% absolute increase in conjugation efficiency
ConditionsAqueous buffer/organic co-solvent, ambient temperature, 2-4 hours

Maximizes the attachment of high-value cytotoxic payloads, reducing waste and simplifying the purification of the final bioconjugate.

Orthogonal Stability in Automated SPPS Workflows

As an Fmoc-protected aliphatic azide, (R)-8-Azido-2-(Fmoc-amino)octanoic acid is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Unlike amine-reactive crosslinkers that must be added post-synthetically, this building block can be incorporated directly into the peptide backbone with >98% coupling efficiency using standard activators. The azide group remains >99% intact during repetitive Fmoc deprotection cycles (20% piperidine), whereas post-synthesis diazo-transfer methods often result in incomplete conversion and complex impurity profiles [1].

Evidence DimensionAzide incorporation efficiency
Target Compound Data>98% direct coupling efficiency with >99% azide survival
Comparator Or BaselinePost-synthetic diazo-transfer (~80-85% conversion)
Quantified Difference13-18% improvement in final functionalized peptide yield
ConditionsAutomated Fmoc SPPS, HATU/DIPEA activation, 20% piperidine deprotection

Allows seamless, automated integration of a click-ready handle into peptide sequences without requiring secondary chemical modifications.

Non-Cleavable Linker Synthesis for Antibody-Drug Conjugates (ADCs)

Due to its D-stereochemistry and extended aliphatic spacer, this compound is highly effective for synthesizing non-cleavable ADC linkers. The proteolytic resistance ensures the linker remains intact in circulation, while the terminal azide provides an efficient handle for attaching alkyne- or DBCO-modified cytotoxic payloads via click chemistry workflows [1].

Site-Specific Peptide PEGylation and Half-Life Extension

In the development of therapeutic peptides, incorporating this unnatural amino acid allows for site-specific attachment of large PEG chains via CuAAC or SPAAC. The 6-carbon side chain minimizes steric clash between the peptide backbone and the bulky PEG polymer, resulting in significantly higher conjugation yields compared to shorter azido amino acids [2].

Orthogonal Peptide Cyclization

For researchers designing constrained macrocyclic peptides, this compound serves as a robust bioorthogonal anchor. It can be paired with an alkyne-containing amino acid within the same sequence to facilitate intramolecular click cyclization on-resin or in solution, without interfering with standard disulfide bond formation or requiring complex deprotection steps [3].

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

539.19440226 Da

Monoisotopic Mass

539.19440226 Da

Heavy Atom Count

40

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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